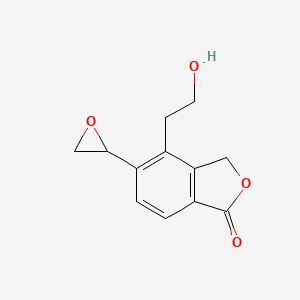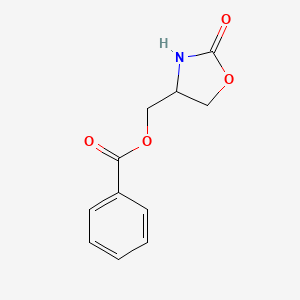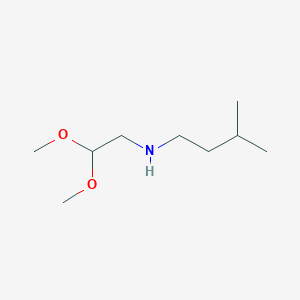
2-chloro-5-(1H-imidazol-4-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-5-(1H-imidazol-4-yl)pyridine is a heterocyclic compound that features both a pyridine and an imidazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and material science. The presence of both chlorine and imidazole groups in the molecule provides unique chemical properties that can be exploited for various synthetic and functional purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(1H-imidazol-4-yl)pyridine typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-(1H-imidazol-4-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, which can modify its electronic properties and reactivity.
Cyclization Reactions: The compound can form additional rings through cyclization reactions, which can be catalyzed by various metal catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while cyclization reactions can produce more complex heterocyclic structures.
Scientific Research Applications
2-chloro-5-(1H-imidazol-4-yl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloro-5-(1H-imidazol-4-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the compound can modulate the activity of receptors by binding to their active sites, altering their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-chloro-5-(1H-imidazol-4-yl)pyridine is unique due to the specific positioning of the chlorine and imidazole groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic applications and research studies.
Properties
Molecular Formula |
C8H6ClN3 |
|---|---|
Molecular Weight |
179.60 g/mol |
IUPAC Name |
2-chloro-5-(1H-imidazol-5-yl)pyridine |
InChI |
InChI=1S/C8H6ClN3/c9-8-2-1-6(3-11-8)7-4-10-5-12-7/h1-5H,(H,10,12) |
InChI Key |
GXVMWONQPKKCDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C2=CN=CN2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-chloro-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B8687580.png)





![1H-Pyrazolo[3,4-d]pyrimidine-3,4-diamine, N,N'-diphenyl-](/img/structure/B8687626.png)




